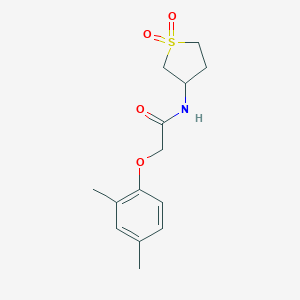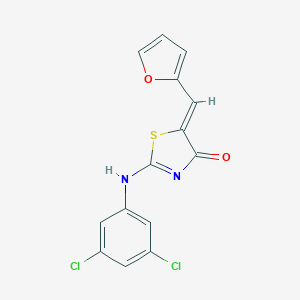
N-(4-bromophenyl)-4-(4-methoxyphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-4-(4-methoxyphenoxy)butanamide, also known as BPN-15606, is a small molecule drug that has been recently developed and studied for its potential therapeutic effects on neurological disorders. This molecule has been shown to have promising results in preclinical studies and has the potential to be used in the treatment of various neurological conditions.
Wirkmechanismus
N-(4-bromophenyl)-4-(4-methoxyphenoxy)butanamide is believed to exert its therapeutic effects through multiple mechanisms. It has been shown to modulate the activity of several neurotransmitter systems, including the glutamatergic, serotonergic, and cholinergic systems. This compound has also been shown to reduce neuroinflammation by inhibiting the activation of microglia and astrocytes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models of neurological disorders. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-4-(4-methoxyphenoxy)butanamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier, making it an attractive candidate for the treatment of neurological disorders. This compound has also been shown to have a good safety profile in animal studies. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromophenyl)-4-(4-methoxyphenoxy)butanamide. One potential direction is to investigate its effects on other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to investigate its potential as a cognitive enhancer in healthy individuals. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-4-(4-methoxyphenoxy)butanamide involves several steps. Initially, 4-bromophenylboronic acid is reacted with 4-methoxyphenyl magnesium bromide to form the corresponding Grignard reagent. This reagent is then reacted with 4-bromo-1-butanol to form the intermediate compound, which is subsequently reacted with 4-hydroxyphenyl chloroformate to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-4-(4-methoxyphenoxy)butanamide has been studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Preclinical studies have shown that this compound can improve cognitive function, reduce neuroinflammation, and increase neurotrophic factor expression in animal models of these diseases.
Eigenschaften
Molekularformel |
C17H18BrNO3 |
|---|---|
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-4-(4-methoxyphenoxy)butanamide |
InChI |
InChI=1S/C17H18BrNO3/c1-21-15-8-10-16(11-9-15)22-12-2-3-17(20)19-14-6-4-13(18)5-7-14/h4-11H,2-3,12H2,1H3,(H,19,20) |
InChI-Schlüssel |
MZWHBCYWHZOHTO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)Br |
Kanonische SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284626.png)
![N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284627.png)
![Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate](/img/structure/B284629.png)
![Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B284631.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B284634.png)
![(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B284642.png)
![4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284644.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B284647.png)

![(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B284649.png)
![5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B284652.png)
![Allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284653.png)
![Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B284656.png)
